molecular formula C11H14N2O5S B1346446 [({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid CAS No. 4703-34-8

[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid

Cat. No. B1346446
CAS RN: 4703-34-8
M. Wt: 286.31 g/mol
InChI Key: LESILPKULCPDIL-UHFFFAOYSA-N
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Description

“[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid” is a chemical compound with the molecular formula C11H14N2O5S . It is also known by its IUPAC name, 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H14N2O5S . This indicates that it contains 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 286.30 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found .

Scientific Research Applications

1. Synthesis of Chiral Vinylogous Sulfonamidopeptides

This compound is used in the synthesis of chiral vinylogous amino sulfonic acids and their subsequent conversion into various peptides, including vs-dipeptides, vs-tripeptides, and vs-tetrapeptides. These processes involve complex reactions starting from α-amino acids and leading to the formation of sulfonyl chlorides, which are key intermediates (Gennari et al., 1998).

2. Hydrogen Bond Studies in Substituted N-(2-Hydroxyphenyl) Acetamides

The compound plays a crucial role in the formation of hydrogen bonds in solution, as evidenced in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides. These compounds, characterized by various spectroscopic methods, demonstrate the presence of intra- and intermolecular hydrogen bonds (Romero & Margarita, 2008).

3. Synthesis and Characterization of Poly(azo-ester-imide)s

This compound contributes to the synthesis of optically active poly(azo-ester-imide)s through interfacial polycondensation, resulting in polymers with high yields, good inherent viscosities, optical activities, and thermal stabilities (Hajipour et al., 2009).

4. Dimroth Rearrangements in Heterocyclic Compounds

It plays a role in Dimroth rearrangements in the synthesis of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles and v-triazolo[4,5-d]pyrimidines, involving heating and acylation processes. This demonstrates its utility in the generation of various heterocyclic compounds (Sutherland & Tennant, 1971).

5. Stability Studies in Anticancer Agents

This compound is studied for its stability and degradation mechanism in experimental anticancer agents, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid. Research into the stability of such compounds helps in the development of more effective and stable anticancer drugs (Pretzer & Repta, 1987).

6. Membrane Concentration and Separation Studies

The compound is involved in the study of membrane concentration and separation of amino acids in organic solvents, highlighting its significance in the field of separation science and technology (Reddy et al., 1996).

7. Synthesis of N-Alkylated and N-Acylated Derivatives

This compound is used in the synthesis of N-alkylated and N-acylated derivatives of 1,2-thiazetidine-3-acetic acid 1,1-dioxide, which has applications in the development of various “β-sultam peptides” (Roehrich et al., 2004).

properties

IUPAC Name

2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-8-2-4-9(5-3-8)19(17,18)13-6-10(14)12-7-11(15)16/h2-5,13H,6-7H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESILPKULCPDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963727
Record name N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid

CAS RN

4703-34-8
Record name N-[(4-Methylphenyl)sulfonyl]glycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4703-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC145153
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{1-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)amino]ethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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